2-(3-Methyl-4-(trifluoromethyl)phenyl)acetonitrile
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Overview
Description
2-(3-Methyl-4-(trifluoromethyl)phenyl)acetonitrile is an organic compound with the molecular formula C10H8F3N It is characterized by the presence of a trifluoromethyl group and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-(trifluoromethyl)phenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 3-Methyl-4-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chloride group with the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-(trifluoromethyl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Methyl-4-(trifluoromethyl)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-(trifluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylacetonitrile
- 3-(Trifluoromethyl)phenylacetonitrile
- 2-(Trifluoromethyl)phenylacetonitrile
Uniqueness
2-(3-Methyl-4-(trifluoromethyl)phenyl)acetonitrile is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H8F3N |
---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
2-[3-methyl-4-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H8F3N/c1-7-6-8(4-5-14)2-3-9(7)10(11,12)13/h2-3,6H,4H2,1H3 |
InChI Key |
ZFVNCVCZFPYJSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC#N)C(F)(F)F |
Origin of Product |
United States |
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